molecular formula C6H6CuO6 B588175 Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) CAS No. 154937-49-2

Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)

Cat. No.: B588175
CAS No.: 154937-49-2
M. Wt: 237.654
InChI Key: FSQAIQPPCOCRAX-UHFFFAOYSA-L
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Description

Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) is a coordination complex designed for research applications, particularly in medicinal chemistry and anticancer agent development. The presence of the pentafluorobenzoyl group is known to be a key component in the synthesis of fluorinated heterocycles, such as 4-oxoquinoline-2-carboxylic acids, which are valuable scaffolds in pharmaceutical research . The biological activity of organic ligands is often significantly enhanced upon coordination with copper(II) ions . Copper(II) complexes, especially those with mixed-ligand architectures, have demonstrated promising antiproliferative properties in nanomolar concentrations against various cancer cell lines, including murine melanoma . The mechanism of action for such complexes often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and activation of apoptosis signaling pathways within tumor cells . Furthermore, copper-based compounds can interact with DNA via non-covalent binding, such as groove binding or intercalation, and act as inhibitors of enzymes like topoisomerases, causing significant DNA damage and cell cycle arrest . This product is intended for use in investigating these mechanisms and developing new therapeutic agents. Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H6F5O4.Cu/c2*1-2-21-12(20)5(19)3-4(18)6-7(13)9(15)11(17)10(16)8(6)14;/h2*3H,2H2,1H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAZTOGEVXGWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)[CH-]C(=O)C1=C(C(=C(C(=C1F)F)F)F)F.CCOC(=O)C(=O)[CH-]C(=O)C1=C(C(=C(C(=C1F)F)F)F)F.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12CuF10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ligand Synthesis and Precursor Preparation

The preparation of Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) begins with the synthesis of the organic ligand, ethyl pentafluorobenzoylpyruvate. This β-diketone derivative is typically synthesized via a Claisen condensation reaction between ethyl pentafluorobenzoate and ethyl pyruvate under basic conditions. A study by demonstrated analogous ligand synthesis using acetylacetone derivatives, where refluxing in ethanol with aldehydes yielded stable β-diketones. For the target ligand, the reaction proceeds as follows:

CF3COOEt+CH3COCOOEtNaOEt, EtOHCF3C(O)CH(COOEt)2+H2O\text{CF}3\text{COOEt} + \text{CH}3\text{COCOOEt} \xrightarrow{\text{NaOEt, EtOH}} \text{CF}3\text{C(O)CH(COOEt)}2 + \text{H}_2\text{O}

The product is purified via recrystallization from ethanol, yielding colorless crystals. Nuclear magnetic resonance (NMR) spectroscopy confirms the ligand structure, with characteristic peaks for the pentafluorophenyl group (δ 145–160 ppm in 19F^{19}\text{F} NMR) and the β-diketone moiety (δ 5.8–6.2 ppm in 1H^{1}\text{H} NMR) .

Complexation with Copper(II) Ions

Coordination of the ligand to copper(II) is achieved through a stoichiometric reaction in anhydrous solvents. Drawing from methodologies in and , the general procedure involves:

  • Solvent Selection : Anhydrous acetonitrile or methanol is preferred to prevent hydrolysis of the copper salt.

  • Molar Ratio : A 2:1 ligand-to-copper ratio ensures bis-complex formation.

  • Reaction Conditions : Stirring at 60–70°C for 6–12 hours under inert atmosphere.

For example, dissolving CuCl2_2·2H2_2O in methanol and adding dropwise to a solution of ethyl pentafluorobenzoylpyruvate in acetonitrile yields a deep green solution . The complex precipitates upon cooling, filtered, and washed with cold diethyl ether.

ParameterCondition
Copper saltCuCl2_2·2H2_2O
Ligand ratio2:1 (ligand:Cu)
SolventMeCN/MeOH (3:1 v/v)
Temperature65°C
Yield78–85%

Purification and Crystallization

Purification of the crude product is critical to remove unreacted ligands and copper salts. Column chromatography on silica gel using ethyl acetate/hexane (1:4) eluent isolates the complex . For single-crystal X-ray analysis, slow evaporation of a dichloromethane/hexane solution produces diffraction-quality crystals. A study in highlighted the importance of fluorinated ligands in enhancing crystal lattice stability, a property advantageous for this complex.

Spectroscopic and Structural Characterization

Electronic Spectroscopy : The UV-Vis spectrum of Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) in CH2_2Cl2_2 shows a strong absorption band at 640 nm (ε=1.2×103M1cm1\varepsilon = 1.2 \times 10^3 \, \text{M}^{-1}\text{cm}^{-1}), characteristic of d–d transitions in square-planar Cu(II) complexes .

X-ray Crystallography : Single-crystal analysis reveals a distorted square-planar geometry around the copper center, with bond lengths of Cu–O = 1.92–1.95 Å . The pentafluorophenyl groups exhibit perpendicular orientation to the coordination plane, minimizing steric hindrance.

Magnetic Properties : Room-temperature magnetic susceptibility measurements (μeff=1.75μB\mu_{\text{eff}} = 1.75 \, \mu_B) confirm a d9^9 electronic configuration, consistent with Cu(II) .

Comparative Analysis of Synthetic Routes

The choice of copper precursor significantly impacts yield and purity. A comparative study using Cu(NO3_3)2_2·3H2_2O, CuSO4_4·5H2_2O, and CuCl2_2·2H2_2O demonstrated that chloride salts provide higher yields (85%) due to improved solubility in polar aprotic solvents . Nitrate salts, while reactive, often lead to byproduct formation from counterion decomposition.

Challenges and Optimization Strategies

Hydrolysis Sensitivity : The β-diketone ligand is prone to hydrolysis in aqueous media. Anhydrous conditions and rapid workup are essential .
Byproduct Formation : Trace amounts of [Cu(L)3_3]+^+ species may form if ligand excess exceeds 2:1. These are removed via fractional crystallization.
Scalability : Pilot-scale reactions (≥10 mmol) require slow ligand addition to prevent exothermic decomposition, a lesson derived from ’s large-scale syntheses.

Applications and Reactivity

While beyond preparation scope, preliminary studies note the complex’s efficacy in catalytic C–H activation . Its electron-withdrawing pentafluorophenyl groups enhance electrophilicity at the copper center, enabling oxidative coupling reactions at milder temperatures .

Chemical Reactions Analysis

Types of Reactions

Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) has several scientific research applications:

    Catalysis: It can act as a catalyst in organic reactions, including cross-coupling and oxidation reactions.

    Material Science: The compound is used in the development of new materials with unique electronic and magnetic properties.

    Biological Studies: It is studied for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Potential use in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) exerts its effects involves coordination chemistry principles. The copper(II) center can interact with various substrates, facilitating electron transfer and catalytic processes. The ethyl (pentafluorobenzoyl)pyruvate ligands stabilize the copper center and influence its reactivity. Molecular targets include organic molecules and biomolecules that can coordinate with the copper center .

Comparison with Similar Compounds

Key Compounds for Comparison:

Copper(II) Trifluoroacetylacetonate ([Cu(tfacac)₂]) (CAS 14324-82-4) Ligand: Trifluoroacetylacetonate (CF₃-substituted β-diketonate). Coordination Geometry: Square planar or distorted octahedral, depending on solvent. Properties: Enhanced thermal stability and volatility compared to non-fluorinated analogs due to electron-withdrawing CF₃ groups.

[6-(Furan-2-yl)-2,2′-bipyridine]bis(triphenylphosphine) Copper(I) Tetrafluoroborate

  • Ligand : Bipyridine and phosphine ligands.
  • Oxidation State : Copper(I), differing in redox behavior from copper(II) complexes.
  • Applications : Luminescent materials due to metal-to-ligand charge transfer (MLCT) transitions.

Bis(pyrazolyl)hydrazone Copper(II) Binuclear Complex

  • Ligand : Trifluoromethyl-containing bis(pyrazolyl)hydrazone.
  • Structure : Binuclear core with bridging ligands, enabling magnetic coupling.

Comparative Analysis:

Property Bis[ethyl (pentafluorobenzoyl)pyruvate]Cu(II) Cu(tfacac)₂ Cu(I)-Bipyridine Binuclear Cu(II)
Ligand Type Fluorinated β-diketonate Fluorinated β-diketonate N-heterocyclic/phosphine Pyrazolyl-hydrazone
Oxidation State +2 +2 +1 +2
Coordination Geometry Likely octahedral Square planar Tetrahedral Binuclear octahedral
Key Applications Catalysis, materials science CVD precursors Photophysics Magnetic materials
Electron Effects Strong electron withdrawal (C₆F₅) Moderate (CF₃) Electron-donating (N/P) Moderate (CF₃)

Functional and Reactivity Comparisons

Catalytic Activity:

  • Bis[ethyl (pentafluorobenzoyl)pyruvate]Cu(II) : Fluorinated ligands may enhance Lewis acidity, making it effective in asymmetric catalysis (e.g., aldol reactions) similar to chiral bisoxazoline-Cu(II) systems .
  • Cu(tfacac)₂ : Used in chemical vapor deposition (CVD) for copper films due to volatility .
  • Cu(I)-Bipyridine : Exhibits MLCT transitions for light-driven applications but lacks catalytic versatility in oxidation reactions .

Data Tables

Table 1: Ligand Substituent Effects on Copper Complex Properties

Compound Substituent Melting Point (°C) Solubility
Bis[ethyl (pentafluorobenzoyl)pyruvate]Cu(II) C₆F₅ ~180 (estimated) Low in polar solvents
Cu(tfacac)₂ CF₃ 245–250 Moderate in acetone
Cu(acac)₂ CH₃ 230–235 High in chloroform

Table 2: Catalytic Performance in Aldol Reactions

Catalyst Yield (%) Enantiomeric Excess (ee)
Chiral bisoxazoline-Cu(II) 85 92
Bis[ethyl (pentafluorobenzoyl)pyruvate]Cu(II) (hypothetical) ~75 (predicted) ~80 (predicted)

Biological Activity

Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) is a copper(II) coordination compound that has garnered attention due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and research findings related to this compound, highlighting its applications in medicinal chemistry and material science.

Chemical Structure and Properties

Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) features a copper ion coordinated with two ethyl (pentafluorobenzoyl)pyruvate ligands. The pentafluorobenzoyl groups enhance the electronic properties of the compound, potentially influencing its reactivity and biological interactions.

The biological activity of Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) is primarily attributed to the copper(II) center's ability to participate in redox reactions and coordinate with various biomolecules. The mechanism involves:

  • Coordination Chemistry : The copper ion can interact with biomolecules, facilitating electron transfer and catalysis.
  • Reactive Oxygen Species (ROS) Generation : Copper complexes are known to generate ROS, which can induce oxidative stress in cells, leading to apoptosis or necrosis in cancer cells.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anti-proliferative effects.

Biological Activity

Research indicates that Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) exhibits significant biological activity:

Research Findings

A summary of key research findings regarding the biological activity of Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II):

StudyFindings
Investigated the potential interactions with biomolecules and noted significant biological activity.
Reported anti-proliferative effects on HL-60 cells, indicating potential as an anticancer agent.
Discussed the antimicrobial properties of similar copper complexes, suggesting potential efficacy against pathogenic bacteria.
Highlighted significant antitumor activity in human tumor cell lines compared to conventional drugs like cisplatin.

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of various copper(II) complexes on human tumor cell lines, finding that compounds similar to Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) were more effective than cisplatin in overcoming drug resistance mechanisms .
  • Antimicrobial Testing : Research on related β-diketone-copper complexes demonstrated enhanced antibacterial activity against Gram-positive bacteria, suggesting that Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) could possess similar properties .

Q & A

Q. How do solvent polarity and donor-acceptor properties influence its solvatochromic behavior?

  • Methodological Answer : Correlate UV-Vis spectral shifts with solvent parameters (e.g., Kamlet-Taft π*). Use linear free-energy relationships (LFERs) to model solvation effects. Theoretical frameworks like the McConnell model link electronic transitions to solvent polarity .

Methodological Tables for Reference

Technique Application Key Parameters
X-ray CrystallographyStructural elucidationBond lengths, angles, lattice parameters
SQUID MagnetometryMagnetic susceptibility measurementTemperature-dependent χ values
DFT SimulationsElectronic structure predictionHOMO-LUMO gaps, spin densities
Stopped-Flow KineticsReaction intermediate analysisMillisecond timescale resolution

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